molecular formula C20H21NO4 B4184271 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4184271
M. Wt: 339.4 g/mol
InChI Key: QYLVZKYJKCXRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to various physiological and biochemical effects. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a natural compound that binds to cannabinoid receptors in the body, leading to various physiological and biochemical effects. By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of anandamide and other endocannabinoids, leading to enhanced activation of cannabinoid receptors. This can lead to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling. It also has good bioavailability and can be administered orally or intraperitoneally. However, this compound has a short half-life and may require frequent dosing in some experiments. It is also important to note that this compound may have off-target effects, which should be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain, anxiety, and substance use disorders in humans. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in these populations. Another area of interest is the potential use of this compound in combination with other drugs or therapies to enhance their effects. Finally, further studies are needed to elucidate the mechanisms underlying the effects of this compound and to identify potential off-target effects.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. In animal studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In clinical studies, this compound has been investigated for its potential use in the treatment of chronic pain, anxiety, and substance use disorders.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-15-7-5-6-8-16(15)25-19(12)20(22)21-13(2)14-9-10-17(23-3)18(11-14)24-4/h5-11,13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLVZKYJKCXRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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